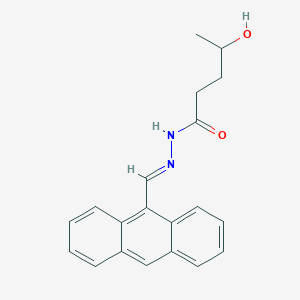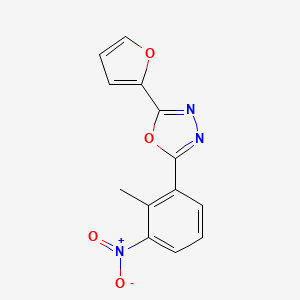![molecular formula C17H15FO4 B5714366 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid, also known as FBA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid can induce cell cycle arrest and apoptosis in cancer cells. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to have antioxidant effects by scavenging free radicals.
Advantages and Limitations for Lab Experiments
One advantage of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is its synthetic accessibility, which allows for the production of large quantities of the compound for use in experiments. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid. One area of interest is the development of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid derivatives with improved solubility and bioavailability. Another area of interest is the study of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a catalyst such as piperidine. The final product is obtained after acid hydrolysis and purification through recrystallization.
Scientific Research Applications
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In vitro studies have shown that 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-21-16-10-12(7-9-17(19)20)6-8-15(16)22-11-13-4-2-3-5-14(13)18/h2-10H,11H2,1H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUFPKPEBPZSG-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)

![3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)

![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)

![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)

![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)

![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)